molecular formula C7H13N3O B14137555 (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine CAS No. 944906-78-9

(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B14137555
CAS No.: 944906-78-9
M. Wt: 155.20 g/mol
InChI Key: UCPGZQLXAUPIMA-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine is a compound belonging to the class of organic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The tert-butyl group attached to the oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . This method yields the desired oxadiazole ring with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine involves its interaction with molecular targets and pathways. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group in this compound enhances its stability and reactivity compared to other oxadiazole derivatives. This makes it a valuable compound for various applications, particularly in drug discovery and material science .

Properties

CAS No.

944906-78-9

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(5-tert-butyl-1,3,4-oxadiazol-2-yl)methanamine

InChI

InChI=1S/C7H13N3O/c1-7(2,3)6-10-9-5(4-8)11-6/h4,8H2,1-3H3

InChI Key

UCPGZQLXAUPIMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(O1)CN

Origin of Product

United States

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